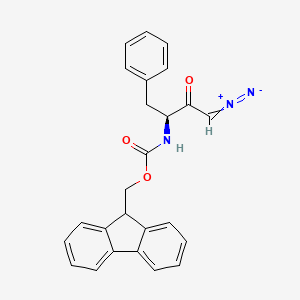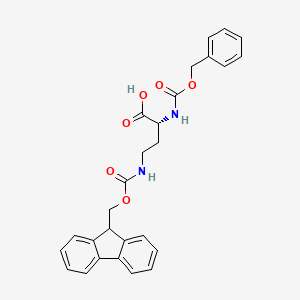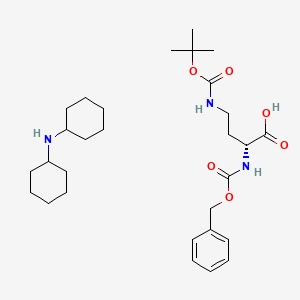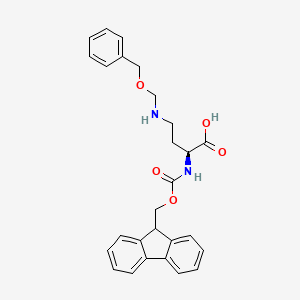
(S)-3-Fmoc-amino-1-diazo-3-phenyl-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Fmoc-amino-1-diazo-3-phenyl-2-butanone is a complex organic compound that has garnered significant interest in the fields of chemistry and biochemistry. This compound is characterized by the presence of a diazo group, a phenyl ring, and an Fmoc-protected amino group. The Fmoc (fluorenylmethyloxycarbonyl) group is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Fmoc-amino-1-diazo-3-phenyl-2-butanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the diazo compound: This step involves the reaction of a suitable precursor with a diazo transfer reagent, such as tosyl azide, under basic conditions.
Introduction of the Fmoc group: The amino group is protected by reacting it with Fmoc chloride in the presence of a base like triethylamine.
Formation of the final product: The protected amino diazo compound is then subjected to further reactions to introduce the phenyl group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Fmoc-amino-1-diazo-3-phenyl-2-butanone can undergo various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the diazo group can lead to the formation of amines or other nitrogen-containing compounds.
Substitution: The phenyl ring and the diazo group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
(S)-3-Fmoc-amino-1-diazo-3-phenyl-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Fmoc-amino-1-diazo-3-phenyl-2-butanone involves its interaction with specific molecular targets. The diazo group can act as a reactive intermediate, participating in various chemical reactions. The Fmoc group protects the amino group, allowing selective reactions to occur at other sites on the molecule. The phenyl ring provides stability and can participate in π-π interactions with other aromatic systems.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Fmoc-amino-1-diazo-3-phenyl-2-propanone: Similar structure but with a shorter carbon chain.
(S)-3-Fmoc-amino-1-diazo-3-phenyl-2-pentanone: Similar structure but with a longer carbon chain.
(S)-3-Fmoc-amino-1-diazo-3-phenyl-2-hexanone: Similar structure but with an even longer carbon chain.
Uniqueness
(S)-3-Fmoc-amino-1-diazo-3-phenyl-2-butanone is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the Fmoc-protected amino group makes it particularly useful in peptide synthesis, while the diazo group provides reactivity that can be harnessed in various chemical transformations.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c26-27-15-24(29)23(14-17-8-2-1-3-9-17)28-25(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,15,22-23H,14,16H2,(H,28,30)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDQDADXJDTFLP-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B613317.png)










